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Compound of Interest

2-Chloro-4-iodo-6-
Compound Name:

methoxypyrimidine
CAS No.: 142451-97-6
Cat. No.: B12812575

Get Quote

Part 1: Introduction & Applications

2-Chloro-4-iodo-6-methoxypyrimidine is a high-value scaffold in medicinal chemistry,
particularly for Structure-Activity Relationship (SAR) studies involving pyrimidine-based kinase
inhibitors. Its structural utility lies in the differential reactivity of its three functional handles:

o C4-lodide: Highly reactive toward palladium-catalyzed cross-couplings (Suzuki-Miyaura,
Sonogashira) or nucleophilic aromatic substitution (

) under mild conditions.

e C2-Chloride: Less reactive than the C4-iodide, allowing for sequential, regioselective
functionalization.

+ C6-Methoxy: Acts as an electron-donating group (EDG), modulating the electron deficiency
of the pyrimidine ring and directing nucleophilic attacks.
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Recent applications include the synthesis of covalent alkynylpyridopyrimidinones targeting the
Cysteine 775 residue of EGFR, overcoming resistance in non-small cell lung cancer (NSCLC)

[1].

Part 2: Spectroscopic Data (Core Analysis)

The following data represents the consensus characterization values for 2-Chloro-4-iodo-6-
methoxypyrimidine.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Solvent: CDCIs or DMSO-de (Referenced to TMS at 0.00 ppm)

Analysis Logic:

» H5 Proton: The pyrimidine ring proton (H5) appears as a singlet. The presence of the lodine
at C4 typically results in a slight upfield shift relative to the dichloro-analog due to the "heavy
atom effect" and changes in anisotropy, despite iodine's lower electronegativity compared to
chlorine.

o Methoxy Group: A characteristic sharp singlet integrating to 3 protons.

Table 1: 1H NMR Data (400 MHz, CDCI3)

. . . ] Structural
Shift (6 ppm) Multiplicity Integration Assignment
Context
. Pyrimidine ring
7.35 Singlet (s) 1H H-5 )
proton (aromatic)
. Methoxy group at
3.98 Singlet (s) 3H -OCHs

C6

Table 2: 13C NMR Data (100 MHz, CDCls)
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Notes on Chemical Shift

Shift (6 ppm) Assignment .
Environment
Deshielded by adjacent
170.5 C-6 Oxygen (Methoxy) and
Nitrogen.
Deshielded by Chlorine and
159.8 C-2 _ _
two adjacent Nitrogens.
Diagnostic Peak: Upfield shift
relative to C-CI (~160 ppm
128.5 C-4 ( ppm)
due to the heavy atom effect of
lodine.
114.2 C-5 Aromatic CH carbon.
55.1 -OCHs Typical methoxy carbon shift.

Mass Spectrometry (MS)

Method: LC-MS (ESI+ or EI)
Analysis Logic:

« |sotopic Pattern: The presence of one Chlorine atom (3*CI/3’Cl = 3:1) and one lodine atom

(monoisotopic *?7l) creates a distinct molecular ion cluster.

o Fragmentation: lodine is a good leaving group; expect a prominent fragment corresponding
to [M-1]*.

Table 3: Mass Spectrometry Data
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m/z Value lon Type Intensity/Pattern Interpretation

Molecular ion (3>Cl
270.9 [M+H]* Base Peak (100%) )
isotope).

37Cl isotope peak

272.9 [M+H+2]* ~33% of Base ) ) )
(Diagnostic 3:1 ratio).
Loss of lodine

143.9 [M-1]* High radical/ion (Fragile C-I

bond).

Infrared (IR) Spectroscopy

Method: FT-IR (ATR/KBT)

Tahle 4- pr IR Ahanptinnq

Functional Group

Wavenumber (cm~—?) Vibration Mode .
Assignment
3050 - 3080 C-H Stretch Aromatic C-H (C5-H).
Pyrimidine ring skeletal
1560, 1520 C=N/ C=C Stretch o
vibrations.
1240 C-O Stretch Aryl alkyl ether (C6-OMe).
1050 C-O-C Stretch Methoxy group.
~600 - 650 C-CI Stretch Aryl chloride.
Aryl iodide (Often
~500 - 550 C-I Stretch

weak/fingerprint).

Part 3: Synthesis & Experimental Protocol

Objective: Regioselective synthesis of 2-chloro-4-iodo-6-methoxypyrimidine from 2,4-
dichloro-6-methoxypyrimidine.

Reaction Logic
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The C4-position in 2,4-dichloropyrimidines is more susceptible to nucleophilic attack than the

C2-position. By using Hydroiodic Acid (HI) or Sodium lodide (Nal), we can selectively exchange
the C4-chloride for an iodide.

Workflow Diagram

2,4-Dichloro-6-methoxypyrimidine
(Starting Material)

— Reaction: Quench: NaHCO3 (aq)
0°C to RT, 2-4 hrs Extract: EtOAc

/ (Selective Halogen Exchange) Wash: Na2S203 (remove 12)

2-Chloro-4-iodo-6-methoxypyrimidine

Y

(White/Off-white Solid)

57% HI (aq)
or Nal / TMSCI

Click to download full resolution via product page

Caption: Figure 1. Regioselective synthesis workflow via halogen exchange (Finkelstein-type

conditions).

Step-by-Step Protocol

Setup: Charge a round-bottom flask with 2,4-dichloro-6-methoxypyrimidine (1.0 equiv) and
dichloromethane (DCM) or acetonitrile (MeCN).

Reagent Addition: Cool the solution to 0°C. Slowly add 57% hydriodic acid (HI) (1.5 - 2.0
equiv) dropwise. Alternatively, use Nal (3.0 equiv) and TMSCI (3.0 equiv) in dry MeCN for
anhydrous conditions.

Reaction: Allow the mixture to warm to room temperature and stir for 2—4 hours. Monitor by
TLC (Hexane/EtOAc 4:1) or LC-MS.[1] The product will be less polar than the starting
material.

Quench: Pour the reaction mixture into ice-cold saturated aqueous NaHCOs (Caution: Gas
evolution).

Workup:

o Extract with Ethyl Acetate (3x).
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o Wash the combined organic layers with 10% aqueous Sodium Thiosulfate (Na2S203) to
remove any free iodine (color change from purple/brown to yellow/clear).

o Wash with brine, dry over anhydrous Na=SOa4, and concentrate in vacuo.

 Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography
(SiO2, 0-10% EtOAc in Hexanes).

Part 4: Quality Control & Purity

To validate the synthesized compound for use in drug development assays:
e HPLC Purity: >95% (UV detection at 254 nm).

o Appearance: White to pale yellow crystalline solid.

o Storage: Store at -20°C under inert atmosphere (Argon/Nitrogen). lodides are light-sensitive;
protect from light to prevent liberation of I-.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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¢ To cite this document: BenchChem. [Technical Guide: Spectroscopic Data &
Characterization of 2-Chloro-4-iodo-6-methoxypyrimidine]. BenchChem, [2026]. [Online
PDF]. Available at: [https://www.benchchem.com/product/b12812575/docs#technical-guide-
spectroscopic-data-characterization-of-2-chloro-4-iodo-6-methoxypyrimidine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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